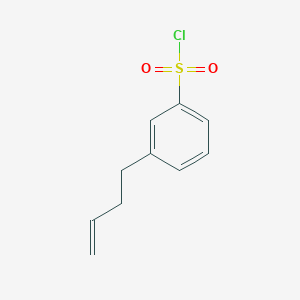

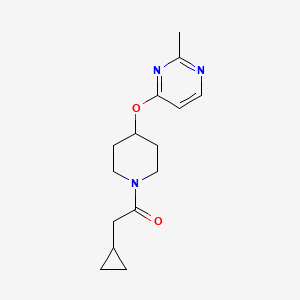

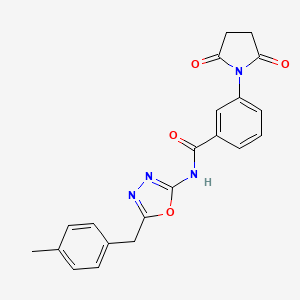

![molecular formula C21H18FN3S B2520016 2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207035-19-5](/img/structure/B2520016.png)

2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the formation of the pyrazine ring through various methods, including cycloaddition reactions and ring transformation processes. For instance, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate can proceed via a tandem [3+2] cycloaddition and an unprecedented ring transformation to produce functionalized thieno[2,3-b]pyrazine derivatives . Additionally, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives can be achieved by a two-fold reaction of dibrominated pyrazine with ethynylarenes under Sonogashira conditions, which is a palladium-catalyzed cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the structure . Quantum chemical calculations, such as HOMO-LUMO gap analysis, can also provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions, including cyclocondensation, methylation, and cross-coupling reactions. The synthesis of a pyrazole derivative involved a cyclocondensation reaction of a benzylidene derivative with phenylhydrazine hydrochloride . Methylation reactions are also common, as seen in the synthesis of a 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, where dimethyl sulfate was used as the methylating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their optoelectronic properties, can be studied through cyclic voltammetry and photoluminescence profiles. For instance, the UV-vis absorption and photoluminescence profiles of a di(phenylethynyl)pyrazine derivative were compared to those of a related compound, revealing red-shifted emission . The electrochemical behavior and energy levels of thieno[3,4-b]pyrazine-based copolymers were investigated, which is relevant for their application in photovoltaic devices .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Compounds with similar structural motifs to 2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have been investigated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, synthesis and evaluation of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).

Synthesis and Application in Materials Science

The synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor-acceptor copolymers showcases their application in photovoltaic devices, highlighting the importance of pyrazine derivatives in the development of new materials for energy conversion (Zhou et al., 2010).

Antibacterial Agents

Chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which are structurally related to the compound of interest, have been synthesized and screened for their antibacterial activity, showing promise as antibacterial agents (Solankee & Patel, 2004).

Synthesis and Functionalization Techniques

Research into the synthesis of 3-amino-4-fluoropyrazoles and the development of synthetic strategies for new 3-amino-4-fluoropyrazoles showcases the ongoing interest in functionalizing pyrazole derivatives for medicinal chemistry applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-14-3-8-18(15(2)11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNREHJVIKCLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

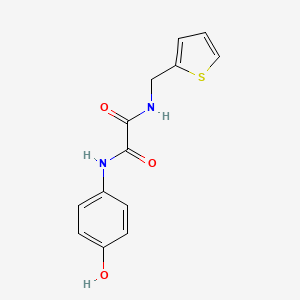

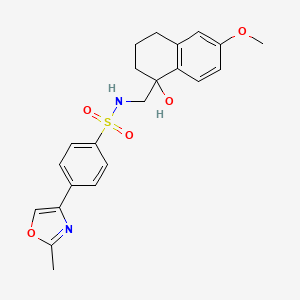

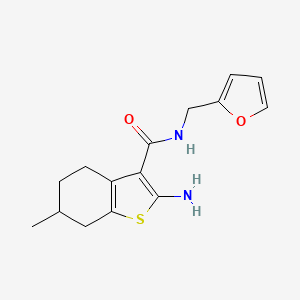

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

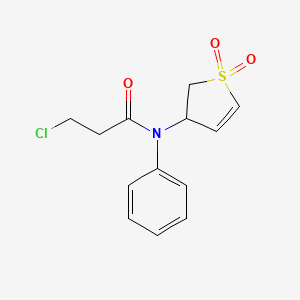

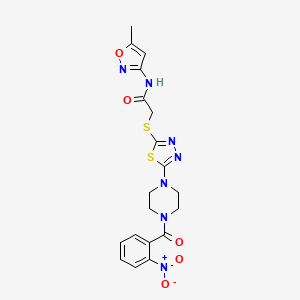

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

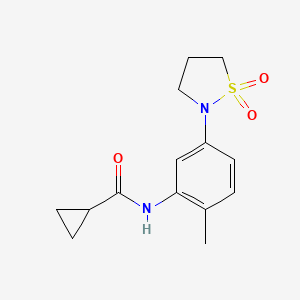

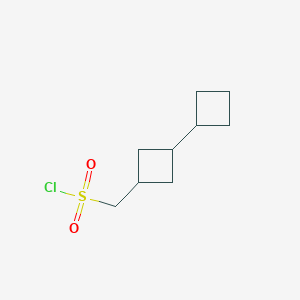

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)